8-Chloroisoquinolin-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloroisoquinolin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGTYNMZVQSWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Chloroisoquinolin 6 Ol and Its Core Structures
De Novo Synthesis of the Isoquinolin-6-ol (B1493623) Framework
The initial challenge in synthesizing the target compound lies in the construction of the foundational isoquinolin-6-ol bicyclic system. This can be achieved through a variety of de novo strategies, which are broadly categorized into classical annulation reactions and modern transition-metal-catalyzed cyclizations.
Classical Heterocyclic Annulation Strategies
Traditional methods for isoquinoline (B145761) synthesis have been established for over a century and rely on the cyclization of acyclic precursors. researchgate.net These reactions, typically named for their discoverers, remain valuable for their reliability and scalability. The main methods include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.netquimicaorganica.orgresearchgate.net
Bischler-Napieralski Reaction: This reaction is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to furnish the aromatic isoquinoline core. nrochemistry.com The process involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide, typically promoted by a dehydrating Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org For the synthesis of an isoquinolin-6-ol framework, a suitable starting material would be an N-acylated 3-hydroxyphenethylamine. The electron-donating nature of the hydroxyl group on the aromatic ring facilitates the electrophilic cyclization step. nrochemistry.com
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a versatile method that produces a tetrahydroisoquinoline core through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org Discovered in 1911, this reaction is a special case of the Mannich reaction. wikipedia.orgname-reaction.com To obtain the aromatic isoquinolin-6-ol, the resulting tetrahydroisoquinoline intermediate must undergo a subsequent oxidation step. The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization. wikipedia.org
Pomeranz-Fritsch Reaction: This reaction provides a direct route to aromatic isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a substituted benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. chemistry-reaction.comwikipedia.org The reaction is typically carried out in the presence of a strong acid like sulfuric acid. wikipedia.orgthermofisher.com A key advantage of the Pomeranz-Fritsch synthesis is its ability to produce isoquinolines with substitution patterns that may be difficult to achieve through other classical methods. organicreactions.org However, yields can be variable, and the harsh acidic conditions can sometimes lead to side reactions. quimicaorganica.org
Table 1: Comparison of Classical Annulation Strategies for Isoquinoline Synthesis
| Reaction Name | Starting Materials | Key Intermediate | Primary Product | Aromatization Required? |
| Bischler-Napieralski | β-arylethylamide | Nitrilium ion or imine-ester | 3,4-Dihydroisoquinoline (B110456) | Yes (Dehydrogenation) |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Iminium ion | Tetrahydroisoquinoline | Yes (Oxidation) |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Benzalaminoacetal | Isoquinoline | No |
Modern Transition Metal-Catalyzed Cyclization Reactions (e.g., C–H Activation)
In recent decades, transition-metal-catalyzed reactions have emerged as powerful and efficient alternatives to classical methods. bohrium.comfrontiersin.org These approaches, particularly those involving C–H activation, offer high atom economy and functional group tolerance, often under milder conditions. researchgate.netmdpi.com Catalysts based on rhodium (Rh), ruthenium (Ru), palladium (Pd), and cobalt (Co) have been extensively developed for isoquinoline synthesis. researchgate.net
A common strategy involves the annulation of a mono-functionalized arene, such as a benzamide (B126) or an oxime, with a coupling partner like an alkyne or an allene. researchgate.netmdpi.com For instance, palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been shown to produce 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com Similarly, ruthenium-catalyzed C–H/N–N activation provides an environmentally friendly route to isoquinoline derivatives. bohrium.com These modern methods provide access to complex and highly substituted isoquinoline frameworks that are challenging to prepare using classical approaches. bohrium.commdpi.com
Table 2: Examples of Transition Metal-Catalyzed Isoquinoline Synthesis
| Catalyst System | Substrates | Product Type | Reference |
| Pd(CH₃CN)₂Cl₂ | N-methoxybenzamide, 2,3-allenoic acid ester | 3,4-Dihydroisoquinolin-1(2H)-one | mdpi.com |
| Cp*Co(CO)I₂ / AgSbF₆ | Benzimidate, Dioxazolone | Quinazoline (related heterocycle) | frontiersin.org |
| Ruthenium complexes | Dibenzoyl hydrazine, Internal alkyne | Substituted Isoquinoline | rsc.org |
| Rhodium complexes | Benzimidate, α-chloroaldehyde | Isoquinolin-3-ol | researchgate.net |
Regioselective Halogenation Approaches to Introduce Chlorine at C-8
A critical step in the synthesis of 8-Chloroisoquinolin-6-ol is the regioselective introduction of a chlorine atom at the C-8 position. This can be accomplished either by late-stage halogenation of a pre-formed isoquinolin-6-ol ring or by utilizing a starting material that already contains the chlorine atom in the correct position.
Direct C-8 chlorination of isoquinolin-6-ol presents a significant regioselectivity challenge due to the complex directing effects of the heterocyclic nitrogen and the C-6 hydroxyl group. However, modern C–H activation strategies offer potential solutions. For the related quinoline (B57606) scaffold, Rh(III)-catalyzed C–H activation of quinoline N-oxides has been successfully employed for highly regioselective bromination and amidation at the C-8 position. acs.org This method proceeds through a five-membered rhodacycle intermediate, which directs the functionalization specifically to C-8. A similar N-oxide-directed strategy could potentially be applied to the isoquinoline core for selective C-8 chlorination.
Alternatively, a more classical and often more reliable approach involves building the isoquinoline ring from a precursor that is already chlorinated at the desired position. For example, a 2-chloro-5-hydroxy-substituted phenethylamine (B48288) could serve as the starting material for a Bischler-Napieralski or Pictet-Spengler reaction. This strategy circumvents the challenges of regioselective C-H functionalization on the final heterocyclic system, ensuring the chlorine atom is unambiguously positioned at the C-8 equivalent of the resulting isoquinoline.
Stereoselective and Enantioselective Synthesis of Chiral Analogues
While this compound itself is an achiral molecule, the synthesis of its chiral analogues, particularly tetrahydroisoquinolines, is of great interest in medicinal chemistry. Asymmetric synthesis of these analogues can be achieved by adapting both classical and modern synthetic methods. nih.govacs.org
Key strategies for inducing stereoselectivity include:
Use of Chiral Auxiliaries: A chiral auxiliary, such as one derived from the amino acid alanine, can be attached to the nitrogen atom of the isoquinoline precursor. clockss.orgnih.gov This auxiliary directs the stereochemical outcome of subsequent reactions, such as the addition of a substituent at the C-1 position, and can be removed later in the synthetic sequence.
Enantioselective Catalysis: Chiral catalysts, such as BINOL- or SPINOL-derived phosphoric acids, can be used to catalyze reactions like the Pictet-Spengler cyclization, leading to the formation of one enantiomer in excess. nih.gov
Enantioselective Reduction: In the Bischler-Napieralski synthesis, the intermediate 3,4-dihydroisoquinoline contains a C=N double bond. The enantioselective reduction of this imine using chiral reducing agents or catalytic hydrogenation with chiral ligands can produce chiral 1-substituted tetrahydroisoquinolines with high optical purity. clockss.org
These methodologies allow for the creation of libraries of chiral isoquinoline alkaloids and their analogues, starting from readily available precursors. nih.govrsc.org
Sustainable and Green Chemistry Protocols in Isoquinoline Synthesis
There is a pressing demand for the integration of green chemistry principles into synthetic design to reduce environmental impact. rsc.orgrsc.org Traditional isoquinoline syntheses often rely on harsh conditions, toxic solvents, and stoichiometric reagents. rsc.orgrsc.org Modern research focuses on developing more sustainable protocols.
Key green chemistry approaches in isoquinoline synthesis include:
Use of Benign Solvents: Replacing hazardous solvents with environmentally friendly alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. rsc.orgresearchgate.net
Energy Efficiency: The use of alternative energy sources, such as microwave irradiation or ultrasound, can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org
Catalysis: The development of recyclable catalysts, metal-free organocatalytic systems, and even catalyst-free reactions in green media enhances the sustainability of the process. bohrium.comrsc.org
Atom Economy: C–H activation and annulation reactions are inherently more atom-economical as they avoid the need for pre-functionalized starting materials (e.g., organohalides), thus minimizing waste. rsc.orgrsc.org
An example of a green protocol is the use of a recyclable homogeneous ruthenium catalyst in PEG-400 under microwave irradiation to synthesize isoquinolines via C–H/N–N activation, which avoids the need for external oxidants. rsc.org
Chemical Reactivity and Transformational Chemistry of 8 Chloroisoquinolin 6 Ol
Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Ring System
The isoquinoline ring system is susceptible to both electrophilic and nucleophilic attacks, with the positions of these reactions being heavily influenced by the electron distribution within the bicyclic structure.
Electrophilic Aromatic Substitution: The pyridine (B92270) ring in isoquinoline is electron-deficient compared to the benzene (B151609) ring due to the electronegativity of the nitrogen atom. Consequently, electrophilic aromatic substitution (SEAr) reactions occur preferentially on the electron-rich benzene portion of the molecule. gcwgandhinagar.comuop.edu.pk For an unsubstituted isoquinoline, these reactions typically take place at the C-5 and C-8 positions. gcwgandhinagar.comuop.edu.pk
In the case of 8-Chloroisoquinolin-6-ol, the C-8 position is already substituted with a chlorine atom. The remaining primary site for electrophilic attack is C-5. The reactivity towards electrophiles is modulated by the two existing substituents:
C-6 Hydroxyl (-OH) Group: This is a strongly activating, ortho-, para-directing group. It donates electron density to the aromatic ring through resonance, enhancing its nucleophilicity. It directs incoming electrophiles to its ortho positions (C-5 and C-7) and its para position (no para position available on this ring).
C-8 Chloro (-Cl) Group: This is a deactivating, ortho-, para-directing group. While it withdraws electron density inductively (deactivating the ring), it directs incoming electrophiles to its ortho position (C-7) and para position (C-5) through resonance.
Considering these effects, the most likely positions for electrophilic substitution are C-5 and C-7. The powerful activating effect of the hydroxyl group would likely make the C-5 and C-7 positions more susceptible to attack than in unsubstituted isoquinoline.
Nucleophilic Aromatic Substitution: Nucleophilic substitution on the isoquinoline nucleus generally occurs on the electron-deficient pyridine ring, with the C-1 position being the most reactive site. gcwgandhinagar.comuop.edu.pkshahucollegelatur.org.in This is exemplified by reactions like the Chichibabin amination, which introduces an amino group at C-1. shahucollegelatur.org.in
The chlorine atom at the C-8 position of this compound is attached to the benzene ring and is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. SNAr reactions on aryl halides typically require either strong activation by electron-withdrawing groups positioned ortho or para to the halide, or very harsh reaction conditions (high temperature and pressure). The hydroxyl group at C-6 is electron-donating, which further disfavors nucleophilic attack at C-8. However, displacement of the C-8 chlorine could potentially be achieved through transition metal-catalyzed cross-coupling reactions, which operate via different mechanisms.
Functional Group Transformations Involving the C-6 Hydroxyl Moiety
The hydroxyl group at the C-6 position is a versatile functional handle for a variety of chemical transformations. As a nucleophile itself, the oxygen atom can react with electrophiles. youtube.com It also activates the aromatic ring and can be converted into other functional groups to enable further reactions.
Common transformations include:
Etherification: The hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a Williamson ether synthesis to form the corresponding ether.
Esterification: Reaction with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine, will convert the hydroxyl group into an ester.
Conversion to a Sulfonate Ester: The hydroxyl group can be transformed into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base. ucalgary.calibretexts.org This conversion is significant because sulfonates are excellent leaving groups, turning the normally unreactive hydroxyl group into a site for nucleophilic substitution reactions. ucalgary.calibretexts.org
Conversion to a Halogen: While direct conversion can be challenging, the hydroxyl group can be replaced by a halogen through various methods, often after conversion to a better leaving group like a sulfonate.
These transformations allow for the strategic modification of the molecule, enabling the attachment of different side chains or altering the electronic properties of the isoquinoline system.
Palladium-Catalyzed Cross-Coupling Reactions at the Halogenated Position (e.g., Suzuki-Miyaura)
The chlorine atom at the C-8 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. yonedalabs.com The Suzuki-Miyaura coupling is one of the most widely used of these reactions. mdpi.com
The Suzuki-Miyaura reaction couples an organohalide (in this case, the C-8 chloro group) with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.com This reaction is highly valued for its tolerance of a wide range of functional groups.
The general catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond at the C-8 position to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
A variety of catalysts, ligands, bases, and solvents can be employed to optimize the reaction for aryl chlorides, which are generally less reactive than the corresponding bromides or iodides.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | Dioxane/H₂O or Toluene | 80-120 °C |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., RuPhos) | Cs₂CO₃ or K₃PO₄ | Toluene or THF | 100-150 °C |
| Pd(PPh₃)₄ | (Self-ligated) | Na₂CO₃ or CsF | DME/H₂O or DMF | 90-130 °C |
Other Metal-Catalyzed Coupling Reactions (e.g., Nickel, Copper)
Besides palladium, other transition metals like nickel and copper are also effective catalysts for cross-coupling reactions involving aryl halides.
Nickel-Catalyzed Reactions: Nickel catalysts are often a more cost-effective alternative to palladium and can be particularly effective for coupling less reactive aryl chlorides. nih.gov Nickel-catalyzed versions of the Suzuki-Miyaura, Kumada (using Grignard reagents), and Negishi (using organozinc reagents) couplings are well-established. These reactions often employ ligands similar to those used in palladium catalysis, such as phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, to facilitate the catalytic cycle. nih.gov
Copper-Catalyzed Reactions: Copper-catalyzed reactions are historically significant (e.g., the Ullmann condensation) and have seen a modern resurgence for forming carbon-heteroatom bonds. researchgate.net These reactions are particularly useful for C-N (amination), C-O (etherification), and C-S (thiolation) bond formation.
Buchwald-Hartwig Amination: While often palladium-catalyzed, copper systems can also effectively couple the C-8 chloro position with a wide range of primary and secondary amines.
Ullmann Condensation: This classic reaction can be used to form biaryl ethers by coupling the C-8 chloro position with a phenol (B47542), or to form C-N bonds with amines, often requiring high temperatures.
| Reaction Type | Metal Catalyst | Coupling Partner | Typical Conditions |
|---|---|---|---|
| Kumada Coupling | NiCl₂(dppp) | Aryl/Alkyl Grignard Reagent | THF or Ether, 25-66 °C |
| Buchwald-Hartwig Amination | CuI | Amine/Amide | Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃), Solvent (e.g., DMF), 100-150 °C |
| Ullmann Ether Synthesis | Cu₂O or CuI | Alcohol/Phenol | Base (e.g., Cs₂CO₃), Solvent (e.g., Pyridine), High Temperature |
Oxidation and Reduction Chemistry of the Isoquinoline Nucleus
Oxidation: The isoquinoline nucleus is a stable aromatic system and is generally resistant to oxidation. pharmaguideline.com Under vigorous oxidative conditions, such as treatment with hot alkaline potassium permanganate, the ring system undergoes cleavage. slideshare.net This degradation typically breaks open both rings, yielding a mixture of phthalic acid (from the benzene portion) and pyridine-3,4-dicarboxylic acid (cinchomeronic acid) (from the pyridine portion). uop.edu.pkslideshare.net The presence of the electron-donating hydroxyl group might make the benzene ring slightly more susceptible to oxidative degradation compared to the unsubstituted isoquinoline.
Reduction: The isoquinoline ring system can be selectively reduced under various conditions. nih.gov
Reduction of the Pyridine Ring: Catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) under neutral or acidic conditions typically reduces the pyridine ring preferentially, yielding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. iust.ac.ir Similarly, treatment with reagents like tin and hydrochloric acid or sodium cyanoborohydride can achieve this selective reduction. uop.edu.pkiust.ac.ir For this compound, this would produce 8-Chloro-1,2,3-4-tetrahydroisoquinolin-6-ol.
Reduction of the Benzene Ring: Under forcing conditions, such as catalytic hydrogenation at high pressure and temperature in strong acid, the benzene ring can be reduced. iust.ac.ir
Complete Reduction: Exhaustive hydrogenation can lead to the saturation of both rings, yielding a decahydroisoquinoline (B1345475) derivative. youtube.com
The choice of reducing agent and reaction conditions allows for controlled access to either the tetrahydro- or decahydroisoquinoline scaffolds, which are important structural motifs in many natural products and pharmaceuticals.
Derivatization Strategies and Analog Design Based on the 8 Chloroisoquinolin 6 Ol Scaffold
Synthesis of Substituted 8-Chloroisoquinolin-6-ol Derivatives
The synthesis of substituted this compound derivatives can be approached through various established methods in heterocyclic chemistry. While direct substitution on the this compound core is a primary strategy, building the substituted isoquinoline (B145761) ring system from appropriately functionalized precursors is also a common and versatile approach.
One of the key methods for introducing substituents onto the isoquinoline core is through electrophilic aromatic substitution. The electron-rich nature of the phenolic ring in 6-hydroxyisoquinoline derivatives makes it susceptible to reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. The directing effects of the hydroxyl and chloro substituents, as well as the nitrogen atom in the pyridine (B92270) ring, will influence the position of substitution.
A notable example of building a substituted isoquinoline scaffold can be seen in the synthesis of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones. nih.gov This approach involves the condensation of homophthalic anhydrides with anilines, followed by cyclization to form the isoquinolinone core. This method allows for the introduction of a wide variety of substituents on the aryl group at the 2-position.
Another powerful technique for creating substituted derivatives is the Mannich reaction, which has been extensively used for aminomethylation of related 8-hydroxyquinolines. mdpi.com This reaction typically involves the treatment of the phenolic scaffold with formaldehyde (B43269) and a primary or secondary amine, leading to the introduction of an aminomethyl group. For the this compound scaffold, this reaction would likely occur at the positions ortho or para to the hydroxyl group that are sterically accessible.
The following table summarizes potential substitution reactions on the this compound scaffold based on known reactions for related heterocyclic systems.
| Reaction Type | Reagents and Conditions | Potential Product |
| Nitration | HNO₃, H₂SO₄ | Nitrated this compound |
| Halogenation | NBS or NCS, solvent | Brominated or further chlorinated derivative |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acylated this compound |
| Mannich Reaction | Formaldehyde, secondary amine (e.g., morpholine) | Aminomethylated this compound |
Structural Modifications Targeting the Halogen and Hydroxyl Functional Groups
The chlorine atom at the 8-position and the hydroxyl group at the 6-position are key functional handles for introducing structural diversity into the this compound scaffold.
Modifications of the Hydroxyl Group:
The phenolic hydroxyl group can be readily derivatized through several common reactions. Etherification, by reaction with alkyl halides or under Mitsunobu conditions, can introduce a variety of alkyl or aryl ether moieties. Esterification with acyl chlorides or carboxylic anhydrides can yield the corresponding ester derivatives. These modifications can significantly alter the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity.
Modifications of the Chloro Group:
The chlorine atom on the isoquinoline ring can be a site for nucleophilic aromatic substitution, although this may require activating conditions or the presence of an activating group. More commonly, the chloro group is an excellent handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce a wide array of aryl, vinyl, alkyl, and amino substituents at the 8-position. These reactions offer a powerful and modular approach to generating a diverse library of analogs.
The table below outlines potential modifications for the functional groups of this compound.
| Functional Group | Reaction Type | Reagents and Conditions | Resulting Moiety |
| 6-Hydroxyl | Etherification | Alkyl halide, base (e.g., K₂CO₃) | Alkoxy |
| 6-Hydroxyl | Esterification | Acyl chloride, base (e.g., pyridine) | Acyloxy |
| 8-Chloro | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl |
| 8-Chloro | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |
Design and Synthesis of Fused or Bridged Heterocyclic Systems
To explore a broader chemical space and introduce conformational rigidity, the this compound scaffold can be used as a building block for the synthesis of more complex fused or bridged heterocyclic systems.
Fused Heterocyclic Systems:
The phenolic ring of this compound is amenable to reactions that can build an additional fused ring. For example, a Pechmann condensation with a β-ketoester could potentially yield a fused pyranone ring. Annulation reactions starting from a functionalized hydroxyl or a substituent introduced onto the ring can lead to the formation of various five- or six-membered heterocyclic rings, such as furans, pyrazoles, or oxazines. General synthetic routes for creating fused heterocyclic systems often involve multi-step sequences that begin with the introduction of appropriate functional groups onto the core scaffold. nih.govrsc.orgorganic-chemistry.orgrsc.orggoogle.com
Bridged Heterocyclic Systems:
The synthesis of bridged systems from the this compound scaffold would likely involve intramolecular cyclization reactions. This would necessitate the initial introduction of two functional groups on the scaffold that can react with each other to form a bridge. For instance, a substituent bearing a nucleophile and another with an electrophile could be strategically placed on the isoquinoline core to facilitate an intramolecular ring-closing reaction.
Application of Scaffold Hopping Methodologies for Novel Chemotype Discovery
Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures with similar biological activities to a known active compound but with improved properties such as potency, selectivity, or pharmacokinetic profiles. dundee.ac.ukuniroma1.itrsc.org Starting from the this compound scaffold, several scaffold hopping approaches can be envisioned.
Bioisosteric Replacement:
One of the most common scaffold hopping techniques is the use of bioisosteres, which are functional groups or molecules that have similar physicochemical or topological properties. cambridgemedchemconsulting.comchem-space.comnih.gov The isoquinoline core itself could be replaced with other bicyclic heteroaromatic systems such as quinoline (B57606), quinazoline, or indole, while maintaining the key pharmacophoric features of the chloro and hydroxyl substituents. For instance, a quinolinone has been explored as a bioisosteric replacement for a phenol (B47542) group in other molecular contexts. researchgate.net
Computational Approaches:
Computational methods can be employed to identify potential new scaffolds. These methods can search virtual libraries for compounds that have a similar three-dimensional shape and pharmacophore arrangement to a known active molecule based on the this compound scaffold. biosolveit.de A study on 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones utilized scaffold hopping to propose this novel scaffold for EGFR inhibitors. nih.gov
The following table presents some potential scaffold hops for the this compound core.
| Original Scaffold | Potential Replacement Scaffold | Rationale |
| Isoquinoline | Quinoline | Isomeric bicyclic heteroaromatic system |
| Isoquinoline | Quinazoline | Bicyclic system with an additional nitrogen atom |
| Isoquinoline | Indole | Bicyclic system with a five-membered nitrogen-containing ring |
| Isoquinoline | Benzofuran | Replacement of the pyridine ring with a furan (B31954) ring |
Applications of 8 Chloroisoquinolin 6 Ol in Advanced Organic Synthesis
Utilization as a Key Intermediate in Complex Heterocyclic Synthesis
The strategic placement of the chloro and hydroxyl groups on the isoquinoline (B145761) core makes 8-Chloroisoquinolin-6-ol a potent intermediate for the construction of more elaborate heterocyclic systems. The hydroxyl group at the 6-position can act as a nucleophile or be converted into other functional groups, such as ethers and esters, providing a handle for further molecular elaboration. Simultaneously, the chlorine atom at the 8-position is susceptible to nucleophilic aromatic substitution or can participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents, including carbon, nitrogen, and oxygen-based moieties.
Research has demonstrated the utility of the related 8-hydroxyquinoline (B1678124) scaffold in the synthesis of compounds with significant biological activity. nih.govnih.gov For instance, the core structure is integral to molecules designed as antitumor and neuroprotective agents. nih.govresearchgate.net The presence of the chlorine atom in this compound adds another layer of synthetic versatility, enabling chemists to forge complex polycyclic structures that would be challenging to access through other routes. The ability to selectively react at either the hydroxyl or the chloro position allows for a stepwise and controlled assembly of intricate molecular architectures.
Role as a Versatile Building Block for Chemical Library Generation
In the realm of drug discovery and materials science, the generation of chemical libraries containing a multitude of diverse structures is paramount for identifying new lead compounds. nih.gov this compound is an ideal building block for such endeavors due to its bi-functional nature. The distinct reactivity of the hydroxyl and chloro groups allows for a combinatorial approach to synthesis.
Libraries can be constructed by reacting a collection of diverse building blocks with the hydroxyl group of this compound, while another set of varied reagents can be coupled at the chloro position. This divergent synthetic strategy enables the rapid production of a large number of unique isoquinoline derivatives from a single, readily accessible starting material. The resulting libraries can then be screened for a variety of biological activities or material properties. The core isoquinoline structure itself is a well-established pharmacophore, increasing the likelihood of discovering new bioactive compounds within these libraries. researchgate.netrroij.com
Table 1: Potential Reactions for Chemical Library Synthesis from this compound
| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| 6-OH | Etherification | Alkyl halides, Tosylates | Ether |
| 6-OH | Esterification | Acyl chlorides, Carboxylic acids | Ester |
| 8-Cl | Suzuki Coupling | Boronic acids/esters | Aryl/Alkyl substituent |
| 8-Cl | Buchwald-Hartwig Amination | Amines | Amino substituent |
| 8-Cl | Sonogashira Coupling | Terminal alkynes | Alkynyl substituent |
| 8-Cl | Nucleophilic Aromatic Substitution | Alkoxides, Thiolates | Ether, Thioether |
Reagent and Catalyst in Specialized Organic Transformations
While primarily utilized as a structural component, the unique electronic and steric properties of this compound and its derivatives suggest potential applications as reagents or catalysts in specialized organic transformations. The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons and can act as a Lewis base or a ligand for metal catalysts. The hydroxyl group can also participate in directing group-assisted transformations, where it coordinates to a metal center and facilitates a reaction at a nearby position with high selectivity.
The broader class of 8-hydroxyquinolines is well-known for its ability to form stable complexes with a wide range of metal ions. researchgate.netrroij.com This chelating property is often exploited in analytical chemistry for the detection of metals. In synthetic chemistry, this same property can be harnessed to create novel catalysts. By coordinating with a transition metal, an this compound derivative could form a chiral or achiral catalyst capable of promoting specific organic reactions. The electronic properties of the isoquinoline ring system, modified by the electron-withdrawing chlorine atom and the electron-donating hydroxyl group, could be fine-tuned to modulate the reactivity and selectivity of the metallic center. Further research in this area could uncover novel catalytic systems based on this versatile scaffold.
Comprehensive Spectroscopic and Structural Characterization of 8 Chloroisoquinolin 6 Ol
Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. For 8-Chloroisoquinolin-6-ol, the spectra would be characterized by vibrations of the isoquinoline (B145761) ring system, the hydroxyl group, and the carbon-chlorine bond.
Expected FT-IR and FT-Raman Bands:
O-H Vibrations: A broad absorption band is expected in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the phenolic hydroxyl (-OH) group. This broadening is due to intermolecular hydrogen bonding.
Aromatic C-H Stretching: Sharp bands are anticipated in the region of 3000-3100 cm⁻¹, characteristic of the C-H stretching vibrations within the aromatic isoquinoline ring.
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system would produce a series of complex bands in the 1400-1650 cm⁻¹ region. For the parent isoquinoline molecule, characteristic C-C stretching vibrations are observed between 1124 cm⁻¹ and 1590 cm⁻¹. irphouse.com
C-O Stretching: A strong band corresponding to the C-O stretching of the phenolic group is expected in the 1200-1300 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine bond vibration is expected to produce a strong band in the FT-IR and a distinct band in the FT-Raman spectra. For similar chlorinated quinolines and isoquinolines, this C-Cl stretching mode is typically observed in the 505-760 cm⁻¹ range. researchgate.net For instance, 1-chloroisoquinoline shows a C-Cl stretching mode at approximately 675 cm⁻¹. researchgate.netresearchgate.net
The complementary nature of FT-IR and FT-Raman would be crucial. While the O-H and C=O (if any tautomeric form exists) vibrations are typically strong in the IR spectrum, the aromatic ring and C-Cl vibrations often yield strong, sharp signals in the Raman spectrum. nih.govscilit.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Sharp (IR, Raman) |
| C=C / C=N Ring Stretch | 1400 - 1650 | Medium to Strong (IR, Raman) |
| C-O Stretch (Phenolic) | 1200 - 1300 | Strong (IR) |
| C-Cl Stretch | 505 - 760 | Strong (IR, Raman) |
This table presents expected ranges based on characteristic group frequencies and data from analogous compounds.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and structure of organic molecules in solution.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shifts would be influenced by the electronegativity of the nitrogen and chlorine atoms and the electron-donating nature of the hydroxyl group. Protons on the pyridine (B92270) ring are typically deshielded (appear at higher ppm values) compared to those on the benzene (B151609) ring. The hydroxyl proton signal would likely be a broad singlet, and its chemical shift would be dependent on solvent and concentration. Based on isoquinoline and its derivatives, aromatic protons typically resonate between 7.0 and 9.5 ppm. rsc.orgchemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show nine distinct signals, one for each carbon atom in the this compound molecule. The chemical shifts provide information about the electronic environment of each carbon.
Carbons adjacent to the nitrogen atom (C1 and C3) would be significantly deshielded.
The carbon bearing the hydroxyl group (C6) would appear at a high chemical shift (typically 150-160 ppm).
The carbon bonded to the chlorine atom (C8) would also be influenced, with its resonance shifted depending on the combined electronic effects. For the parent isoquinoline, carbon signals range from approximately 120 to 152 ppm. chemicalbook.com Substituted isoquinolines show predictable shifts from these base values. cdnsciencepub.com
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential. sdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations, identifying which protons are adjacent to each other on the aromatic rings. This is crucial for tracing the connectivity of the proton spin systems. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the straightforward assignment of protonated carbons. libretexts.org
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Notes |
| ¹H (Aromatic) | 7.0 - 9.5 | Specific shifts depend on position relative to N, Cl, and OH groups. |
| ¹H (Hydroxyl) | 5.0 - 10.0 (variable) | Broad singlet, position is solvent and concentration-dependent. |
| ¹³C (Aromatic) | 110 - 160 | C-N, C-O, and C-Cl carbons will have characteristic shifts. |
This table presents expected ranges based on typical values for substituted isoquinolines and related heterocyclic systems. tsijournals.commdpi.com
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous determination of its molecular formula. For this compound (C₉H₆ClNO), the expected exact mass can be calculated.
The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Therefore, the molecular ion peak (M) would be accompanied by an (M+2) peak with an intensity ratio of roughly 3:1, a clear signature for a monochlorinated compound.
The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for such heterocyclic compounds involve the loss of small, stable molecules or radicals. wikipedia.org For this compound, expected fragmentation could include:
Loss of a chlorine radical (·Cl).
Loss of carbon monoxide (CO) from the phenolic ring.
Loss of hydrogen cyanide (HCN) from the pyridine ring.
Sequential loss of these fragments.
Analysis of these fragmentation pathways helps to confirm the proposed structure and the location of the substituents.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com If a suitable single crystal of this compound can be grown, this technique would provide precise information on:
Bond Lengths and Angles: Accurate measurement of all interatomic distances and angles, confirming the geometry of the isoquinoline core and the positions of the chloro and hydroxyl substituents. semanticscholar.orgeurjchem.com
Molecular Conformation: Determination of the planarity of the isoquinoline ring system.
Crystal Packing: Elucidation of how the molecules are arranged in the crystal lattice. This would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially π-π stacking between the aromatic rings, which govern the solid-state properties of the compound. mdpi.com
For a related isoquinoline derivative, crystal data revealed an orthorhombic space group P2₁2₁2₁ with specific unit cell dimensions (a = 5.2804(5) Å, b = 8.1347(17) Å, c = 35.015(4) Å). eurjchem.com Similar detailed crystallographic information would be obtained for this compound.
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its subsequent emission of light.
Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (like ethanol or methanol) would be expected to show multiple absorption bands characteristic of the aromatic isoquinoline system. These bands arise from π→π* transitions. The position and intensity of these bands are influenced by the substituents. The hydroxyl group (an auxochrome) and the chlorine atom will cause shifts in the absorption maxima (λ_max) compared to unsubstituted isoquinoline. Generally, such substitutions lead to a red-shift (bathochromic shift) of the absorption bands to longer wavelengths. researchgate.net
Computational and Theoretical Investigations of 8 Chloroisoquinolin 6 Ol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 8-Chloroisoquinolin-6-ol, methods such as Density Functional Theory (DFT) and ab initio calculations would be the primary tools. arxiv.orgmdpi.com DFT, particularly with hybrid functionals like B3LYP, offers a balance between computational cost and accuracy for systems of this size. researchgate.netresearchgate.net These calculations typically begin with a geometry optimization to find the lowest energy structure of the molecule.
The electronic structure of a molecule is key to its stability and reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. youtube.comwikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic character. wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For substituted isoquinolines, the locations and energies of these orbitals are heavily influenced by the nature and position of the substituents. dergipark.org.tr For this compound, the electron-withdrawing chlorine atom and the electron-donating hydroxyl group would significantly impact the electron density distribution and the energies of the frontier orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Properties for Isoquinoline (B145761) Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Isoquinoline | -6.5 | -1.2 | 5.3 |
| 1-Chloroisoquinoline | -6.7 | -1.5 | 5.2 |
| 6-Hydroxyisoquinoline | -6.2 | -1.0 | 5.2 |
| This compound | Data not available | Data not available | Data not available |
Note: The values for Isoquinoline, 1-Chloroisoquinoline, and 6-Hydroxyisoquinoline are illustrative and based on general trends observed in similar compounds, not on specific computational results from the provided search data.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. wolfram.comuni-muenchen.deucsb.edu It is plotted on the surface of the molecule's electron density. researchgate.net Different colors on the map indicate regions of varying electrostatic potential. Typically, red signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), prone to nucleophilic attack. uni-muenchen.deresearchgate.net Green or yellow areas represent neutral or near-neutral potential. wolfram.com
For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group, indicating these are likely sites for protonation or interaction with electrophiles. uni-muenchen.de The area around the hydrogen of the hydroxyl group and potentially near the chlorine atom might show a positive potential (blue), suggesting sites for nucleophilic interaction. chemrxiv.org
Computational Prediction of Chemical Reactivity and Regioselectivity
Computational methods are invaluable for predicting the likely outcomes of chemical reactions, particularly the regioselectivity of electrophilic aromatic substitutions. nih.govchemrxiv.orgresearchgate.net By calculating the energies of the intermediate structures (such as the Wheland intermediate or sigma complex) for substitution at different positions on the aromatic rings, the most likely site of reaction can be identified as the one corresponding to the lowest energy intermediate. beilstein-journals.orgrsc.org
Conformational Analysis and Molecular Dynamics Simulations
While the isoquinoline ring system is rigid and planar, substituents can have rotational freedom. Conformational analysis would be performed to identify the most stable spatial arrangement of the hydroxyl group in this compound. This typically involves rotating the O-H bond and calculating the potential energy at each step to find the global minimum.
Molecular Dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule over time, particularly its interactions with solvent molecules or a biological receptor. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and flexes at a given temperature.
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. jhuapl.edumdpi.com Computational chemistry can predict these properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. mdpi.comlew.ronih.gov A large first hyperpolarizability (β) value is indicative of a strong second-order NLO response. researchgate.net The calculation of these properties for this compound would involve DFT methods, often using specialized functionals designed to accurately describe electronic responses to external electric fields. nih.gov The presence of both an electron-donating group (-OH) and an electron-withdrawing group (-Cl) on the isoquinoline scaffold could potentially lead to interesting NLO properties.
Computational Studies on Metal Chelation and Complexation Behavior
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of metal chelation. These theoretical studies can predict the geometric and electronic structures of metal complexes, as well as their stability and reactivity. For the 8-hydroxyquinoline (B1678124) family of compounds, computational analyses have been instrumental in understanding their function as potent metal ion chelators.
Detailed Research Findings from Analogous Compounds
Studies on 8-hydroxyquinoline consistently demonstrate its action as a monoprotic, bidentate chelating agent, coordinating with metal ions through its phenolic oxygen and quinolinic nitrogen atoms. This chelation results in the formation of stable five-membered rings with the metal center. The stoichiometry of these complexes is commonly found to be 2:1 (ligand:metal), leading to the formation of neutral complexes with divalent metal ions.
Computational investigations have revealed that the geometry of the resulting metal complexes is highly dependent on the coordination number of the metal ion. For instance, copper(II) complexes with 8-hydroxyquinoline are often observed to adopt a square-planar geometry. In contrast, other divalent metal ions that prefer a higher coordination number may form octahedral complexes by incorporating two water molecules into the coordination sphere.
Theoretical calculations have also shed light on the electronic properties of these complexes. Upon chelation, a significant redistribution of electron density occurs, which can be quantified through Mulliken population analysis. This charge transfer from the ligand to the metal ion is a key factor in the stability of the resulting complex. Furthermore, frontier molecular orbital (HOMO-LUMO) analysis is often employed to understand the electronic transitions and reactivity of these complexes.
The stability of metal complexes with 8-hydroxyquinoline derivatives has been computationally assessed through the calculation of binding energies. These calculations help in predicting the affinity of the ligand for different metal ions. For example, DFT studies can be used to compare the binding energies of a ligand with various biologically relevant metal ions, providing insights into its potential selectivity.
While no specific data tables for this compound are available, the following table illustrates the type of information that can be obtained from computational studies on the metal complexes of the parent compound, 8-hydroxyquinoline.
Illustrative Computational Data for Metal Complexes of 8-Hydroxyquinoline
| Metal Ion | Coordination Geometry | Stoichiometry (Ligand:Metal) | Key Computational Insights |
|---|---|---|---|
| Cu(II) | Square-Planar | 2:1 | Strong binding affinity, significant charge transfer from ligand to metal. |
| Ni(II) | Octahedral (with 2 H₂O) | 2:1 | Formation of a stable octahedral complex with coordinated water molecules. |
| Zn(II) | Octahedral (with 2 H₂O) | 2:1 | Tetrahedral or octahedral geometry depending on the computational model and conditions. |
The introduction of a chlorine atom at the 8-position of the isoquinoline ring, as in this compound, is expected to influence its chelating properties through electronic effects. The electron-withdrawing nature of the chlorine atom could potentially modulate the electron density on the nitrogen atom of the isoquinoline ring system, thereby affecting its coordination strength and the stability of the resulting metal complexes. However, without specific computational studies on this compound, these effects remain theoretical.
Structure Activity Relationship Sar Studies of 8 Chloroisoquinolin 6 Ol Derivatives
Correlation Between Structural Features and Biological Activity (e.g., enzyme inhibition, anti-infective)
While direct SAR studies on 8-chloroisoquinolin-6-ol are not extensively documented in publicly available research, the principles can be extrapolated from studies on structurally similar compounds, such as 8-hydroxyquinolines and other isoquinoline (B145761) derivatives. For these classes of compounds, biological activity is intricately linked to the substitution pattern on both the pyridine (B92270) and the benzene (B151609) rings of the core structure.
The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The nitrogen atom at position 2 can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking and hydrophobic interactions with biological macromolecules.
For anti-infective activity , studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that chelation of metal ions is a key mechanism of action. It is plausible that this compound derivatives could exert similar effects. The introduction of various substituents can modulate this chelating ability and the lipophilicity of the molecule, which in turn affects its uptake by microbial cells and its interaction with intracellular targets. For instance, the introduction of bulky or lipophilic groups at different positions on the isoquinoline ring can significantly alter the antimicrobial spectrum and potency.
To illustrate the potential impact of structural modifications, a hypothetical data table is presented below, based on established SAR principles for related heterocyclic compounds.
| Compound | Modification | Hypothetical Target | Hypothetical IC₅₀ (µM) |
| 1 | This compound (Parent) | Kinase A | 10 |
| 1a | 6-methoxy | Kinase A | > 50 |
| 1b | 5-amino | Kinase A | 5 |
| 1c | 7-fluoro | Kinase A | 8 |
Impact of Halogen Substituent Identity and Position on Molecular Interactions and Potency
The identity and position of halogen substituents on the isoquinoline ring are critical determinants of a molecule's biological activity. Halogens can influence the compound's lipophilicity, electronic properties, and steric profile, all of which affect its pharmacokinetic and pharmacodynamic properties.
Identity of the Halogen: The nature of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) has a profound impact. Fluorine, being highly electronegative, can form strong hydrogen bonds and alter the pKa of nearby functional groups. Chlorine and bromine are larger and more lipophilic, which can enhance binding to hydrophobic pockets in a target protein. Iodine, the largest and most polarizable of the common halogens, can form halogen bonds, a type of non-covalent interaction that can contribute significantly to binding affinity. In many cases, increasing the size of the halogen from fluorine to iodine leads to increased potency, which may be attributed to enhanced van der Waals interactions and increased lipophilicity facilitating cell membrane penetration researchgate.net.
The following table illustrates the potential effect of varying the halogen substituent on the anti-infective activity of a hypothetical 8-substituted-isoquinolin-6-ol.
| Compound | Halogen at C8 | Hypothetical MIC against S. aureus (µg/mL) |
| 2 | -F | 16 |
| 3 | -Cl | 8 |
| 4 | -Br | 4 |
| 5 | -I | 2 |
Influence of Hydroxyl Group Modifications on Binding Affinity and Selectivity
The hydroxyl group at the 6-position of this compound is a key functional group that can significantly influence the molecule's interaction with biological targets. Modifications to this group can dramatically alter binding affinity and selectivity.
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual capability allows it to form crucial interactions with amino acid residues such as aspartate, glutamate, serine, and threonine in the active site of an enzyme or the binding pocket of a receptor. The position and number of hydroxyl groups are pivotal for high inhibitory activity researchgate.net.
Acidity and Ionization: The phenolic hydroxyl group has an acidic proton. At physiological pH, it can exist in both its protonated and deprotonated (phenoxide) forms. The phenoxide is a stronger hydrogen bond acceptor and can also participate in ionic interactions. The acidity of the hydroxyl group is influenced by other substituents on the ring; for example, the electron-withdrawing 8-chloro group would be expected to increase the acidity of the 6-hydroxyl group.
Modifications of the Hydroxyl Group:
Alkylation (O-CH₃): Converting the hydroxyl group to a methoxy (B1213986) group removes its hydrogen bond donating ability and increases lipophilicity. This change can lead to a significant loss of activity if the hydrogen bond donation is critical for binding.
Esterification (O-C(O)R): Acylating the hydroxyl group can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active hydroxyl compound. This can improve bioavailability.
Replacement with other functional groups: Replacing the hydroxyl group with an amino (-NH₂) or a thiol (-SH) group would alter the hydrogen bonding capacity and chemical reactivity of the molecule, potentially leading to a different pharmacological profile.
The table below provides a hypothetical illustration of how modifications to the 6-hydroxyl group might affect enzyme inhibitory activity.
| Compound | Modification at C6 | Hypothetical Kinase B IC₅₀ (nM) |
| 6 | -OH | 50 |
| 6a | -OCH₃ | 1500 |
| 6b | -OC(O)CH₃ | 800 (pro-drug) |
| 6c | -NH₂ | 250 |
Rational Design Principles for Optimizing Biological Activity and Selectivity Profiles
The rational design of this compound derivatives with improved biological activity and selectivity involves a multi-faceted approach that integrates structural biology, computational chemistry, and synthetic chemistry.
Target-Based Design: If the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) techniques can be employed. Molecular docking can be used to predict the binding mode of this compound derivatives in the active site, and molecular dynamics simulations can assess the stability of the ligand-protein complex. This information can guide the design of new derivatives with optimized interactions. For example, if a hydrophobic pocket is identified near the 5-position of the isoquinoline ring, adding a lipophilic substituent at this position could enhance binding affinity.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. The model defines the essential steric and electronic features required for activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model can then be used to screen virtual libraries of compounds or to guide the design of novel derivatives that fit the pharmacophore.
Physicochemical Property Optimization: To ensure drug-likeness, it is crucial to optimize the physicochemical properties of the derivatives. This includes properties such as:
Lipophilicity (logP): Modulating lipophilicity is key for balancing solubility and membrane permeability.
Molecular Weight: Keeping the molecular weight within a certain range (e.g., <500 Da) is often desirable for good oral bioavailability.
Polar Surface Area (PSA): PSA is a predictor of cell permeability.
pKa: The ionization state of the molecule at physiological pH affects its solubility, permeability, and target binding.
By systematically applying these rational design principles, it is possible to develop this compound derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles, ultimately leading to the identification of promising new drug candidates.
Q & A
Q. How can researchers ensure data integrity in studies involving this compound?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Archive raw spectra, chromatograms, and experimental logs in repositories like Zenodo. Use version control software (e.g., Git) for collaborative workflows. Reference established safety and analytical protocols to minimize manipulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
